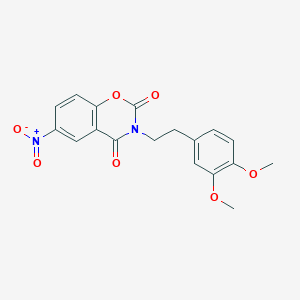

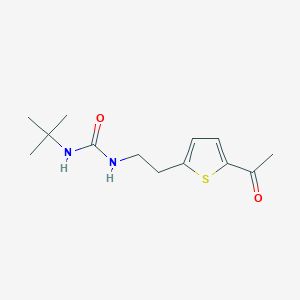

3-(3,4-dimethoxyphenethyl)-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dimethoxyphenethylamine is an aromatic ether that is a derivative of 2-phenylethylamine with methoxy substituents at the 3- and 4-positions . It is an alkaloid isolated from the Cactaceae family .

Synthesis Analysis

One of the earliest syntheses of 3,4-Dimethoxyphenethylamine (referred to as “homoveratrylamine”) was reported by Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin .Molecular Structure Analysis

The molecular formula of 3,4-Dimethoxyphenethylamine is C10H15NO2 . It has an average mass of 181.232 Da and a monoisotopic mass of 181.110275 Da .Chemical Reactions Analysis

N-benzyl-N-methyl-3,4-dimethoxyphenethylamine is prepared by reacting 3,4-dimethoxyphenethylamine with a mixture of benzaldehyde and formaldehyde in the presence of hydrogen and a catalyst .Physical And Chemical Properties Analysis

The density of 3,4-Dimethoxyphenethylamine is 1.0±0.1 g/cm3. It has a boiling point of 324.1±0.0 °C at 760 mmHg. Its vapour pressure is 0.0±0.7 mmHg at 25°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research on 1,3-benzoxazine derivatives, including those with nitro substituents and methoxy groups, focuses on the synthesis of new chemical entities. For instance, Crum and Franks (1965) reported on the preparation and spectral analysis of various 3-substituted 2H-1,3-benzoxazine-2,4(3H)-dione derivatives, highlighting the diverse potential for chemical modifications within this class of compounds (Crum & Franks, 1965). These synthetic approaches allow for the exploration of a wide range of biological activities by introducing different substituents.

Antimycobacterial Activity

A significant area of research for 1,3-benzoxazine derivatives is their antimycobacterial activity. Waisser et al. (2003, 2007) have conducted extensive studies on derivatives of 1,3-benzoxazine for their potential against Mycobacterium species, including Mycobacterium tuberculosis. These studies involve the synthesis of halogenated and benzyl-substituted derivatives, revealing structure-activity relationships and identifying promising candidates for further development as antimycobacterial agents (Waisser et al., 2003), (Waisser et al., 2007).

Mecanismo De Acción

Target of Action

It is known that similar compounds in the phenethylamine class, such as 3,4-dimethoxyphenethylamine, are analogues of the major human neurotransmitter dopamine .

Mode of Action

Related compounds like 3,4-dimethoxyphenethylamine have been reported to have some activity as a monoamine oxidase inhibitor .

Biochemical Pathways

It is known that similar compounds can influence the monoamine oxidase pathway .

Result of Action

Related compounds like 3,4-dimethoxyphenethylamine have been reported to have some activity as a monoamine oxidase inhibitor , which could potentially lead to increased levels of monoamine neurotransmitters in the brain.

Propiedades

IUPAC Name |

3-[2-(3,4-dimethoxyphenyl)ethyl]-6-nitro-1,3-benzoxazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O7/c1-25-15-5-3-11(9-16(15)26-2)7-8-19-17(21)13-10-12(20(23)24)4-6-14(13)27-18(19)22/h3-6,9-10H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQJQJOCZNYZDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethoxyphenethyl)-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2599277.png)

![3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2599287.png)

![Tert-butyl 4-[(3-aminopyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2599299.png)